oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate
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Overview
Description
Oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the oxane and pyridine intermediates. The key steps include:
Formation of the Oxane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Synthesis of the Pyridine Intermediate: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling Reaction: The oxane and pyridine intermediates are then coupled using a carbamate-forming reagent such as phosgene or carbonyldiimidazole under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: Formation of oxan-4-yl N-(4-oxo-4-pyridin-3-ylcyclohexyl)carbamate.
Reduction: Formation of oxan-4-yl N-(4-aminocyclohexyl)pyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate: shares similarities with other carbamate compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
oxan-4-yl N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-16(23-15-5-10-22-11-6-15)19-14-3-7-17(21,8-4-14)13-2-1-9-18-12-13/h1-2,9,12,14-15,21H,3-8,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPLUSQRDPDZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OC2CCOCC2)(C3=CN=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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